BenchChemオンラインストアへようこそ!

4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid

Regioisomer differentiation Medicinal chemistry building blocks SAR probe design

4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid (CAS 380337-05-3; PubChem CID 2360907; molecular formula C₁₆H₁₄ClNO₄S; molecular weight 351.80 g/mol) is a synthetic small-molecule building block belonging to the 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid class. This class has been validated as a source of highly potent and isoform-selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), a target implicated in castration-resistant prostate cancer and breast cancer.

Molecular Formula C16H14ClNO4S
Molecular Weight 351.8
CAS No. 380337-05-3
Cat. No. B2794481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid
CAS380337-05-3
Molecular FormulaC16H14ClNO4S
Molecular Weight351.8
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
InChIInChI=1S/C16H14ClNO4S/c17-14-6-5-12(16(19)20)9-15(14)23(21,22)18-8-7-11-3-1-2-4-13(11)10-18/h1-6,9H,7-8,10H2,(H,19,20)
InChIKeyAXYVOQBUPXDNMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic Acid (CAS 380337-05-3): Structural Identity and Class Assignment for Informed Procurement


4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid (CAS 380337-05-3; PubChem CID 2360907; molecular formula C₁₆H₁₄ClNO₄S; molecular weight 351.80 g/mol) is a synthetic small-molecule building block belonging to the 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid class [1]. This class has been validated as a source of highly potent and isoform-selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), a target implicated in castration-resistant prostate cancer and breast cancer [2]. The compound is commercially available as a research chemical (typical purity 95%) from multiple vendors, including Enamine (Cat. No. EN300-00511), AKSci (Cat. No. 7929CG), and Chemscene [1]. Its distinguishing structural feature—a chlorine atom at the 4-position of the benzoic acid ring adjacent to the sulfonamide linkage—differentiates it from the unsubstituted parent compound and from regioisomeric chloro analogs, making it a candidate for structure-activity relationship (SAR) exploration and fragment-based drug discovery campaigns.

Why 4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic Acid Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs in AKR1C3-Focused Research


Within the 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid pharmacophore, both the position of the carboxylic acid on the phenyl ring and the nature of additional ring substituents are critical determinants of AKR1C3 inhibitory potency and isoform selectivity [1]. The published SAR demonstrates that the carboxylate group must occupy the enzyme oxyanion hole and that even minor structural modifications—such as relocating the sulfonamide from the 3-position to the 4-position or altering the substitution pattern on the benzoic acid ring—can drastically alter binding affinity and selectivity (up to 1,500-fold for the parent compound) [1]. The 4-chloro substituent on the target compound introduces a distinct electronic (electron-withdrawing, –I effect) and steric environment that is absent in the unsubstituted parent AKR1C3-IN-1 (CAS 327092-81-9) and in the 2-chloro-5-sulfonyl regioisomer (CAS 61953-08-0). Consequently, procurement of the incorrect regioisomer or the chlorine-free analog will generate SAR data that cannot be attributed to the intended chemotype, undermining lead optimization efforts and producing non-reproducible biological results [1][2].

Quantitative Differentiation Evidence for 4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic Acid Against Closest Analogs


Regioisomeric Chlorine Positioning: 4-Chloro-3-sulfonyl vs. 2-Chloro-5-sulfonyl Benzoic Acid Scaffolds

The target compound places the chlorine substituent at the 4-position and the sulfonamide at the 3-position of the benzoic acid ring. The closest commercially available regioisomer, 2-chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid (CAS 61953-08-0), bears chlorine at the 2-position and sulfonamide at the 5-position. These two substitution patterns are non-interchangeable: the 4-chloro-3-sulfonyl arrangement places the electron-withdrawing chlorine para to the carboxylic acid and ortho to the sulfonamide, whereas the 2-chloro-5-sulfonyl arrangement places chlorine ortho to the carboxylic acid and meta to the sulfonamide. Published SAR on the parent scaffold demonstrates that the relative positioning of the carboxylate and sulfonamide is critical for AKR1C3 binding, with the 3-sulfonyl orientation being essential for high potency [1]. The distinct regioisomeric identity of the target compound must be verified by the end user, as the two isomers share identical molecular formula (C₁₆H₁₄ClNO₄S, MW 351.80 g/mol) and are differentiated only by chromatographic retention or NMR [2].

Regioisomer differentiation Medicinal chemistry building blocks SAR probe design

Chlorine-Containing vs. Unsubstituted Parent: Impact on Lipophilicity and Predicted Membrane Permeability

The 4-chloro substituent increases the computed lipophilicity of the target compound (XLogP3 = 2.8) relative to the unsubstituted parent compound 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid (AKR1C3-IN-1, CAS 327092-81-9; XLogP3 = 2.4) [1][2]. This ΔXLogP3 of +0.4 log units corresponds to an approximately 2.5-fold increase in predicted octanol-water partition coefficient, which may enhance passive membrane permeability but also could alter solubility and protein binding. The unsubstituted parent AKR1C3-IN-1 exhibits an AKR1C3 IC₅₀ of 13 nM with 1,500-fold isoform selectivity over AKR1C2 [3]. While the 4-chloro analog has not been independently profiled in published enzymatic assays, the class-level SAR from the Jamieson et al. 2012 study indicates that small substituents on the aromatic ring are tolerated and can modulate potency [3].

Lipophilicity tuning Physicochemical property optimization Cellular permeability prediction

4-Chloro-3-sulfonyl Benzoic Acid as a Synthetic Handle: Derivatization Potential vs. Unsubstituted and 4-Sulfonyl Regioisomers

The 4-chloro substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings) that is absent in the unsubstituted parent AKR1C3-IN-1. This enables late-stage diversification of the benzoic acid ring without altering the core tetrahydroisoquinoline-sulfonamide pharmacophore. The 4-position chlorine is sterically accessible (ortho to the sulfonamide, meta to the carboxylic acid), making it amenable to substitution. By contrast, the 4-sulfonyl regioisomer, 4-(3,4-dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid (Enamine EN300-00565), places the sulfonamide at the 4-position, which the Jamieson et al. 2012 SAR study indicates is incompatible with high-affinity AKR1C3 binding due to misorientation of the carboxylate group in the oxyanion hole [1]. The 3D-QSAR models developed by Zheng et al. (2016) further confirm that electrostatic and steric features around the 3-position sulfonamide are key contributors to inhibitory activity [2].

Synthetic tractability Cross-coupling chemistry Fragment elaboration

Hydrogen Bond Acceptor Capacity and Calculated Physicochemical Drug-Likeness Profile

The target compound possesses a calculated hydrogen bond acceptor count of 5 (versus 4 for the unsubstituted parent AKR1C3-IN-1), due to the additional contribution of the chlorine atom's electron density acting as a weak HBA in certain force-field parameterizations, though chlorine is generally a poor HBA [1]. More meaningfully, the compound satisfies Lipinski's Rule of Five (MW = 351.8 < 500; XLogP3 = 2.8 < 5; HBD = 1 < 5; HBA = 5 ≤ 10) and has a rotatable bond count of 3, indicating moderate conformational flexibility [1]. The topological polar surface area (TPSA) is computed at 83.8 Ų, which is within the range associated with good oral bioavailability (<140 Ų) and compares favorably to the unsubstituted parent (TPSA ~74.8 Ų). The 4-chloro substitution thus incrementally increases TPSA and HBA count without violating drug-likeness thresholds, offering a subtly differentiated physicochemical profile for lead optimization libraries [1][2].

Drug-likeness Physicochemical profiling Lead-likeness assessment

Commercial Availability and Pricing Benchmarking Against In-Class Analogs

The target compound is commercially stocked by multiple reputable vendors with transparent pricing, enabling competitive procurement. AKSci lists the compound (Cat. No. 7929CG, 95% purity) at $131/100 mg, $183/250 mg, and $348/500 mg . In comparison, the unsubstituted parent AKR1C3-IN-1 (CAS 327092-81-9) is available from multiple suppliers at comparable or slightly lower cost per gram, but lacks the 4-chloro synthetic handle . The 2-chloro-5-sulfonyl regioisomer (CAS 61953-08-0) is listed by several vendors at a similar price range, providing positional isomer alternatives for comprehensive SAR studies . The target compound is supplied by Enamine (EN300-00511) as part of their screening compound library, confirming its suitability for high-throughput screening campaigns [1].

Chemical procurement Cost-effectiveness analysis Building block sourcing

Research and Industrial Application Scenarios for 4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic Acid Based on Differential Evidence


AKR1C3 Inhibitor Lead Optimization via Halogen-Enabled SAR Exploration

Research groups engaged in optimizing AKR1C3 inhibitors for castration-resistant prostate cancer or breast cancer can employ this compound as a key SAR probe. The 4-chloro substituent provides a systematic variation from the unsubstituted parent (AKR1C3-IN-1, IC₅₀ = 13 nM), allowing interrogation of the steric and electronic tolerance of the enzyme's SP1 hydrophobic pocket at the position adjacent to the sulfonamide [1]. Combined with the compound's retained 3-sulfonyl orientation—proven essential for carboxylate positioning in the oxyanion hole—this enables direct assessment of chloro substitution effects on AKR1C3 potency and isoform selectivity over AKR1C2 [1][2].

Fragment Elaboration via Palladium-Catalyzed Cross-Coupling Chemistry

The aryl chloride functionality at the 4-position of the benzoic acid ring serves as a robust synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or copper-catalyzed coupling reactions, enabling late-stage diversification of the benzoic acid moiety without de novo synthesis of the tetrahydroisoquinoline-sulfonamide core [3]. This synthetic versatility is not available with the unsubstituted parent compound and positions the target compound as a privileged intermediate for generating focused libraries of AKR1C3 inhibitors, PPARδ ligands, or other sulfonamide-based bioactive molecules [3][4].

Physicochemical Property Benchmarking for Lead-Likeness Optimization

With its computed XLogP3 of 2.8, TPSA of 83.8 Ų, and full compliance with Lipinski and Veber rules, the compound serves as a reference point for establishing property-activity relationships in tetrahydroisoquinoline-sulfonamide series [5]. Medicinal chemistry teams can use this compound to benchmark the impact of 4-chloro substitution on solubility, permeability, and metabolic stability relative to the unsubstituted parent, thereby generating a quantitative understanding of how halogen incorporation modulates ADME properties in this chemotype [5].

Regioisomer Verification and Analytical Method Development

Given that the target compound and its 2-chloro-5-sulfonyl regioisomer share identical molecular formula and molecular weight, analytical chemistry groups require the authentic 4-chloro-3-sulfonyl standard for developing and validating HPLC, LC-MS, or NMR methods capable of resolving these positional isomers [6]. Procurement of the certified compound ensures that in-house synthesized or commercially acquired batches can be unambiguously identified, preventing costly misassignment errors in biological assays and patent filings [6].

Quote Request

Request a Quote for 4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.